[N'-(2,4-dichlorophenyl)hydrazinecarbonyl]formic acid
Description
[N'-(2,4-Dichlorophenyl)hydrazinecarbonyl]formic acid is a hydrazide derivative characterized by a formic acid backbone substituted with a hydrazinecarbonyl group attached to a 2,4-dichlorophenyl aromatic ring. This compound integrates both hydrazide and dichlorophenyl functionalities, which are known to influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)hydrazinyl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-1-2-6(5(10)3-4)11-12-7(13)8(14)15/h1-3,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIUKVPEVMKZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid typically involves the reaction of 2,4-dichlorophenylhydrazine with glyoxylic acid under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)hydrazinylacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid is used as a precursor for synthesizing other hydrazide derivatives. It serves as a building block in the synthesis of complex organic molecules.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and herbicidal properties. It is used in research to develop new herbicides and antimicrobial agents.
Medicine
While not widely used in medicine, the compound’s derivatives are explored for potential therapeutic applications, including anticancer and antiviral activities .
Industry
In the industrial sector, 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid is primarily used as a herbicide to control weed growth in agricultural fields. Its effectiveness against a broad spectrum of weeds makes it a valuable tool for crop protection.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid involves the inhibition of key enzymes in the metabolic pathways of target organisms. In plants, it disrupts the synthesis of essential amino acids, leading to growth inhibition and eventual death of the weed. The molecular targets include enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids.
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydrazide Derivatives
Key Observations :
- The presence of 2,4-dichlorophenyl in the target compound distinguishes it from analogues with single halogen substitutions (e.g., 4-chlorophenyl in ) .
- Substitutions on the hydrazide nitrogen (e.g., phenoxy or carboxamide groups) alter polarity and binding affinity .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Key Differences :
Biological Activity
[N'-(2,4-dichlorophenyl)hydrazinecarbonyl]formic acid, also known as 2-(2,4-Dichlorophenyl)hydrazinylacetic acid, is a synthetic compound primarily recognized for its herbicidal properties. This compound belongs to the hydrazide family and has been the subject of various studies regarding its biological activities, including antimicrobial effects and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₆Cl₂N₂O₃
- Molecular Weight : 249.051 Da
- CAS Number : 1210220-80-6
The structure of this compound features a dichlorophenyl group attached to a hydrazinecarbonyl moiety, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of key metabolic pathways in target organisms.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µg/mL |
| Escherichia coli | 200 µg/mL |
| Bacillus subtilis | 150 µg/mL |
| Salmonella typhimurium | 250 µg/mL |
These results suggest that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, making it a candidate for further development as an antimicrobial agent.
Herbicidal Activity
As a herbicide, this compound acts by inhibiting critical enzymes involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. This inhibition leads to growth suppression and eventual death of target weed species.
Mechanism of Action :
- Target Enzymes : The compound disrupts the synthesis of essential amino acids.
- Effect on Weeds : Growth inhibition followed by necrosis.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Molecules demonstrated that derivatives of hydrazine compounds, including this compound, showed promising results against various pathogens. The research highlighted the importance of structural modifications in enhancing biological activity. -
Herbicidal Evaluation :
In agricultural trials, this compound was evaluated for its effectiveness against common weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, affirming its potential as a selective herbicide. -
Therapeutic Potential :
Investigations into the therapeutic applications of this compound have suggested potential anticancer properties. Preliminary studies indicated that derivatives could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
